molecular formula C23H30N2O4 B128378 Speciociliatine CAS No. 14382-79-7

Speciociliatine

Cat. No.: B128378
CAS No.: 14382-79-7
M. Wt: 398.5 g/mol
InChI Key: LELBFTMXCIIKKX-MYLQJJOTSA-N
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Description

Speciociliatine is a chiral indole alkaloid found in Mitragyna speciosa (kratom), constituting approximately 9% of the total alkaloid content in kratom leaves . Structurally, it is a diastereoisomer of mitragynine, differing in the stereochemistry at the C-3 position (R-configuration in this compound vs. S-configuration in mitragynine) . This stereochemical distinction critically influences its receptor binding and functional activity.

Pharmacologically, this compound exhibits high binding affinity for the human mu-opioid receptor (hMOR; Ki = 54.5 nM), surpassing mitragynine (Ki = 161 nM) . In vivo studies demonstrate its potent antinociceptive effects in rodents, which are fully reversible by naltrexone, confirming opioid receptor-mediated mechanisms . Additionally, this compound reduces voluntary alcohol consumption in mice at 30 mg·kg⁻¹, achieving a 90% reduction in alcohol intake without affecting water consumption .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of speciociliatine involves complex organic reactions. One of the primary methods includes the extraction from Mitragyna speciosa leaves, followed by purification processes such as chromatography. The synthetic route typically involves the formation of the indole-based alkaloid structure, which requires specific reaction conditions including controlled temperature and pH levels .

Industrial Production Methods

Industrial production of this compound is primarily focused on extraction from natural sources rather than synthetic production due to the complexity of its structure. The process involves harvesting kratom leaves, drying, and then using solvents to extract the alkaloids. The extracted material is then purified to isolate this compound .

Chemical Reactions Analysis

Primary Metabolic Pathways

Speciociliatine is metabolized predominantly through monooxidation and O-demethylation in hepatic systems . Key findings include:

  • Monooxidation : Generates hydroxylated metabolites, particularly at the C-7 position.

  • O-Demethylation : Occurs at methoxy groups (e.g., 9-OCH₃, 17-OCH₃), yielding catechol intermediates.

In vitro studies using liver microsomes from humans, rats, and mice demonstrated species-specific metabolic rates :

SpeciesMetabolic Clearance (mL/min/kg)Major Metabolites Identified
Human0.7 ± 0.27-Hydroxythis compound, O-desmethyl derivatives
Rat1.3 ± 0.19-O-desmethyl this compound
Mouse2.1 ± 0.317-O-desmethyl this compound

Cytochrome P450 (CYP) Enzyme Involvement

Reaction phenotyping identified CYP3A4 and CYP2D6 as the primary enzymes responsible for this compound metabolism :

EnzymeContribution (%)Inhibitor UsedMetabolic Pathway Affected
CYP3A465KetoconazoleMonooxidation, O-demethylation
CYP2D625QuinidineO-Demethylation
CYP2C1910(+)-N-3-BenzylnirvanolMinor oxidation

Fraction metabolized (f_m) calculations confirmed CYP3A4’s dominance, with a 12.5-fold higher activity than CYP2D6 in human liver microsomes .

Chemical Conversion to 7-Hydroxythis compound

This compound undergoes regioselective oxidation at C-7 under controlled conditions :

  • Acetylation : Treatment with lead tetraacetate (Pb(OAc)₄) in CH₂Cl₂ yields 7-acetoxythis compound (53% yield).

  • Hydrolysis : Base-mediated cleavage (15% NaOH/MeOH) converts the acetate to 7-hydroxythis compound (59% yield) .

Reaction Scheme :

text
This compound → Pb(OAc)₄ → 7-Acetoxythis compound → NaOH/MeOH → 7-Hydroxythis compound

This pathway mirrors the bioactivation of mitragynine to 7-hydroxymitragynine, a metabolite with enhanced µ-opioid receptor affinity .

Stability and Reactivity in Biological Matrices

This compound exhibits moderate stability in hepatocyte incubations:

  • Half-life : 120 minutes in human hepatocytes (1 µM initial concentration) .

  • Glutathione (GSH) Adducts : Detected in microsomal incubations, suggesting reactive intermediate formation during oxidation .

Comparative Pharmacokinetics

Oral administration studies in rats revealed:

  • Bioavailability : 20% for this compound vs. 3% for mitragynine .

  • AUC (0–24 hr) : 5120 nM·hr (this compound) vs. 420 nM·hr (mitragynine) in humans .

These data underscore this compound’s metabolic resilience and preferential systemic exposure compared to other kratom alkaloids.

Synthetic Modifications and Derivatives

Directed chemical modifications have yielded analogs with altered pharmacological profiles:

  • 7-Substituted Derivatives : 7-Hydroxy and 7-acetoxy variants show enhanced polarity and altered receptor binding .

  • Ethyl Group Modifications : Alterations at C-20 influence stereochemistry and metabolic fate .

This comprehensive analysis highlights this compound’s complex reactivity, underpinning its role as a major bioactive component in kratom. Its metabolic and synthetic pathways offer avenues for targeted drug design and pharmacokinetic optimization.

Scientific Research Applications

Pharmacological Properties

1.1 Pain Relief and Antinociceptive Effects

Speciociliatine has been shown to exhibit significant antinociceptive (pain-relieving) effects. In preclinical studies, it demonstrated a potency comparable to morphine in pain models involving rats. The compound acts as a partial agonist at the μ-opioid receptor, with a binding affinity three times higher than that of mitragynine, another prominent kratom alkaloid .

Table 1: Comparison of Antinociceptive Effects

CompoundBinding Affinity (nM)Antinociceptive Potency
This compound54.5 ± 4.4Similar to morphine
Mitragynine~150Lower than morphine

1.2 Pharmacokinetics

A pharmacokinetic study revealed that after oral administration, this compound had an absolute bioavailability of approximately 20.7% in rats. The compound showed higher systemic exposure compared to other alkaloids, indicating its potential efficacy when consumed in kratom preparations .

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Volume of Distribution (L/kg)6.2 ± 2.3
Clearance (L/hr/kg)0.7 ± 0.2
Bioavailability (%)20.7

Safety Profile and Toxicity Studies

2.1 Comparative Toxicity Assessments

Research indicates that this compound has a favorable safety profile compared to mitragynine. In toxicity assessments using zebrafish embryos, this compound exhibited lower mortality rates than mitragynine at equivalent concentrations .

Table 3: Mortality Rates in Zebrafish Embryos

Concentration (μg/ml)This compound Mortality (%)Mitragynine Mortality (%)
100100100
5016.6793.33
2513.3321.67

Potential Applications in Substance Use Disorder

This compound's partial agonist activity at opioid receptors suggests its potential utility in managing opioid dependence and withdrawal symptoms. Studies have indicated that it may reduce voluntary alcohol intake in animal models, hinting at broader applications in treating substance use disorders .

Case Studies and Clinical Observations

Several case studies highlight the effects of kratom and its alkaloids on human health, particularly concerning neonatal abstinence syndrome due to maternal kratom use during pregnancy . These findings underscore the need for further research into the implications of this compound and its metabolites on human health.

Mechanism of Action

Speciociliatine acts as a partial agonist at the mu-opioid receptor and has a higher binding affinity compared to mitragynine. It interacts with the mu and kappa opioid receptors, although findings are varied as to whether it functions as an agonist or a competitive antagonist at those sites. The compound exerts its effects by modulating the activity of these receptors, which are involved in pain perception and mood regulation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Alkaloids

Structural and Receptor Binding Comparisons

Compound Key Structural Features hMOR Ki (nM) δOR Activity κOR Activity
Speciociliatine C-3 R-configuration; C-15 S-configuration 54.5 δOR antagonist κOR partial agonist
Mitragynine C-3 S-configuration 161 δOR antagonist Minimal activity
7-Hydroxymitragynine C-7 hydroxylation of mitragynine 0.8–8.3 δOR antagonist κOR partial agonist
Paynantheine Open E-ring structure >1,000 δOR partial agonist Inactive

Key Observations :

  • The R-configuration at C-3 in this compound enhances hMOR binding compared to mitragynine .
  • 7-Hydroxymitragynine, a metabolite of mitragynine, exhibits 60–200× higher hMOR affinity than this compound, explaining its stronger analgesic effects .
  • This compound uniquely acts as a κOR partial agonist, a feature absent in mitragynine and paynantheine .

Functional and Behavioral Comparisons

Alcohol Consumption Reduction

Compound Effective Dose (mg·kg⁻¹) Alcohol Intake Reduction Selectivity for δOR vs. µOR
This compound 30 90% δOR-independent
7-Hydroxyspeciogynine 10 85% δOR-dependent
Morphine 5 95% µOR-dependent

Key Observations :

  • This compound reduces alcohol intake via mechanisms independent of δOR, contrasting with 7-hydroxyspeciogynine, which requires δOR activation .
  • Morphine’s superior efficacy is attributed to full µOR agonism, whereas this compound’s partial agonism limits its maximal effect .

Toxicity in Zebrafish Embryos

Compound LC50 (µg/ml) Hatching Inhibition Morphological Malformations
This compound 79.86 Moderate Rare
Mitragynine 32.01 Severe Common
Morphine >100 None None

Key Observations :

  • This compound exhibits 2.5× lower embryotoxicity than mitragynine, likely due to reduced lipophilicity and receptor promiscuity .
  • Kratom decoction (LC50 = 260.68 µg/ml) is less toxic than isolated alkaloids, suggesting antagonistic interactions between alkaloids in crude extracts .

Mechanistic and Clinical Implications

  • Opioid Receptor Selectivity : this compound’s κOR partial agonism may confer a lower abuse liability compared to µOR-biased alkaloids like 7-hydroxymitragynine .
  • Therapeutic Potential: Its δOR antagonism and alcohol intake reduction properties position it as a candidate for alcohol use disorder treatment, though its motor-impairing effects at 30 mg·kg⁻¹ require dose optimization .
  • Contradictory Findings : Discrepancies in this compound’s opioid activity (agonist vs. antagonist) across studies highlight assay-dependent outcomes, necessitating standardized models .

Biological Activity

Speciociliatine is an indole-based alkaloid derived from the kratom plant, Mitragyna speciosa, and is recognized as a significant compound within this category of substances. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.

Overview of this compound

This compound is a diastereomer of mitragynine and exhibits partial μ-opioid agonist activity, with a binding affinity three times higher than that of mitragynine . It has garnered attention due to its potential effects on pain management and mood enhancement, similar to other kratom alkaloids.

Pharmacological Properties

Binding Affinity and Receptor Activity:

  • This compound has been characterized as a partial agonist at μ-opioid receptors but shows no measurable agonist activity at human opioid receptors up to concentrations of 100 µM .
  • Its unique pharmacological profile suggests that it may contribute to the mixed effects observed with kratom consumption, which can include stimulant-like effects at lower doses and sedative effects at higher doses.

Metabolic Pathways:

  • The metabolism of this compound occurs primarily through monooxidation and O-demethylation pathways, predominantly mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2D6 .
  • In vitro studies have shown that this compound is rapidly metabolized in mouse, rat, and monkey hepatocytes, with half-lives of approximately 6.6, 8.3, and 11.2 minutes respectively. In contrast, human hepatocytes exhibited a significantly longer half-life of about 91.7 minutes .

Metabolic Stability

A study examining the metabolic stability of this compound across various species highlighted significant differences in metabolic rates. The following table summarizes the in vitro half-lives observed:

SpeciesHalf-Life (minutes)
Mouse6.6 ± 0.2
Rat8.3 ± 1.1
Cynomolgus Monkey11.2 ± 0.7
Human91.7 ± 12.8
Dog>120

This data indicates that while this compound is rapidly metabolized in certain preclinical species, its metabolism in humans is considerably slower, suggesting potential implications for dosing and efficacy in human applications .

Safety and Toxicology

Research into the safety profile of kratom alkaloids indicates that while high doses can lead to undesirable gastrointestinal effects and lethargy, the overall risk of severe adverse effects appears lower than that associated with traditional opioids . this compound's low abuse potential has been noted in various studies, suggesting it may serve as a safer alternative for pain management compared to more potent opioids.

Properties

IUPAC Name

methyl (E)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELBFTMXCIIKKX-MYLQJJOTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CN2CCC3=C([C@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574160
Record name Methyl (3beta,16E,20beta)-9-methoxy-16-(methoxymethylidene)corynan-17-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14382-79-7
Record name Speciociliatine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14382-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Speciociliatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014382797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (3beta,16E,20beta)-9-methoxy-16-(methoxymethylidene)corynan-17-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPECIOCILIATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3NN8Z8ZJW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
Speciociliatine
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
Speciociliatine
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
Speciociliatine
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
Speciociliatine
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
Speciociliatine
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
Speciociliatine

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